(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone - 2034389-33-6

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Catalog Number: EVT-3071907
CAS Number: 2034389-33-6
Molecular Formula: C13H13FN4O3
Molecular Weight: 292.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone

    Compound Description: ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, also known as PF-00734200, is a dipeptidyl peptidase IV inhibitor. It progressed to Phase 3 clinical trials for treating type 2 diabetes. PF-00734200 demonstrated rapid absorption, good distribution into tissues, and metabolism primarily via hydroxylation of the pyrimidine ring. [, ]

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone

    Compound Description: (5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone (compound 6) emerged as a potent, brain-penetrating dual orexin receptor antagonist (DORA) in a research program. Despite its efficacy in rats, it was not ideal for further development due to low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility. []

(4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}methanone

    Compound Description: (4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}methanone (compound 42) is a dual orexin receptor antagonist (DORA) with improved in vivo efficacy compared to compound 6. This compound was developed by addressing the shortcomings of 6, such as low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone

    Compound Description: (S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35) is also a potent P2X7 antagonist. It shows good P2X7 receptor occupancy in rats (ED50 of 0.07 mg/kg) and demonstrates good solubility and tolerability in preclinical species. Based on its favorable profile, compound 35 was selected as a clinical candidate for Phase 1 clinical trials to assess safety and tolerability in humans. []

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone

    Compound Description: (5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone (compound 51) is another dual orexin receptor antagonist (DORA) identified through a drug discovery program. It showed potent activity and brain penetration with in vivo efficacy comparable to suvorexant in rats. []

Properties

CAS Number

2034389-33-6

Product Name

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

Molecular Formula

C13H13FN4O3

Molecular Weight

292.27

InChI

InChI=1S/C13H13FN4O3/c1-8-4-11(17-21-8)12(19)18-3-2-10(7-18)20-13-15-5-9(14)6-16-13/h4-6,10H,2-3,7H2,1H3

InChI Key

MWNXGFFDSALNOY-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.